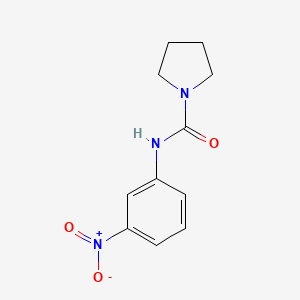

N-(3-nitrophenyl)pyrrolidine-1-carboxamide

Overview

Description

Preparation Methods

Direct Amidation

One common method involves the direct amidation of 3-nitroaniline with pyrrolidine-1-carboxylic acid chlorides. This method typically requires the use of activating agents such as thionyl chloride or oxalyl chloride to convert the carboxylic acid into an acid chloride, facilitating the formation of the amide bond.

- Synthesis of pyrrolidine-1-carboxylic acid chloride from pyrrolidine-1-carboxylic acid using thionyl chloride.

- Reaction of the acid chloride with 3-nitroaniline under basic conditions to yield N-(3-nitrophenyl)pyrrolidine-1-carboxamide.

One-Pot Synthesis

A more efficient approach utilizes a one-pot synthesis method where both the activation of the carboxylic acid and its reaction with an amine occur sequentially in a single reaction vessel. This method can enhance yields and reduce processing time.

- The reaction mixture typically includes 3-nitroaniline, pyrrolidine, and an activating agent.

- The conditions may be optimized by varying solvents (e.g., ethanol-water mixtures) and temperatures to achieve higher yields (70-90% reported).

Alternative Routes

Other methods explored include:

- Condensation Reactions: Utilizing various substituted anilines with pyrrolidine derivatives under reflux conditions.

- Use of Catalysts: Incorporating catalytic amounts of DMF (N,N-Dimethylformamide) has been noted to improve yields during amidation reactions.

Various studies have reported on the yields and purity of synthesized this compound using different methods:

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR): Used to determine the structure by analyzing chemical environments.

Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.

Mass Spectrometry: Provides molecular weight confirmation and can identify fragmentation patterns.

The preparation methods for this compound demonstrate a variety of synthetic strategies that can yield high-purity compounds suitable for further research and application in medicinal chemistry. Future studies may focus on optimizing these methods for larger-scale production and exploring the biological activity of this compound in greater detail.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in N-(3-nitrophenyl)pyrrolidine-1-carboxamide can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Reduction: N-(3-aminophenyl)pyrrolidine-1-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- N-(3-nitrophenyl)pyrrolidine-1-carboxamide is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology:

- This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

- Potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Industry:

- Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

- The exact mechanism of action of N-(3-nitrophenyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors.

- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(3-Nitrophenyl)pyrrolidine-1-carboxamide

- CAS Number : 35799-28-1

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 235.24 g/mol [8][14].

Physicochemical Properties :

- Boiling Point : 452.4 ± 37.0 °C (predicted)

- Melting Point : -6 °C

- Density : 1.4 ± 0.1 g/cm³

- LogP (Hydrophobicity) : 2.0

- Hydrogen Bond Donors/Acceptors: 1/3 [8].

Comparative Analysis with Structural Analogues

Substituent Variations on the Phenyl Ring

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

- Key Differences :

- Substituent : Chlorine (electron-withdrawing) at the para position vs. nitro group (stronger electron-withdrawing) at meta.

- Molecular Weight : 224.69 g/mol (vs. 235.24 g/mol for the nitro analogue).

- Crystal Structure : Exhibits intermolecular N–H···O hydrogen bonding, forming polymeric chains [12].

- Pharmacological Relevance : Chlorophenyl derivatives are studied for medicinal properties, including kinase inhibition [12].

N-(2-Aminophenyl)pyrrolidine-1-carboxamide

- Key Differences: Substituent: Amino group (electron-donating) at the ortho position vs. nitro at meta. Hydrogen Bonding: Increased hydrogen bond donors (2 vs. 1) due to the amino group. LogP: Likely lower than nitro analogue due to higher polarity.

- Applications: Amino-substituted carboxamides are intermediates in drug discovery for kinase targets [16].

N-(3-Bromophenyl)pyrrolidine-1-carboxamide

- Key Differences :

- Substituent : Bromine (bulky, electronegative) at meta vs. nitro.

- Molecular Weight : 269.14 g/mol (higher due to bromine’s atomic mass).

- Synthetic Utility : Bromophenyl derivatives are common in cross-coupling reactions for complex molecule synthesis [18].

Modifications to the Pyrrolidine Moiety

N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Structural Features :

- Pyrrolidine Modification : 5-Oxo group and phenyl substitution at position 1.

- Hydrogen Bonding : Hydroxyl group increases polarity (PSA ≈ 90 Ų vs. 75.48 Ų for the nitro analogue) [9].

- Biological Relevance : Such oxo-pyrrolidine derivatives are explored in anti-inflammatory and antimicrobial agents [9].

(S)-N-(3-(2-((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

- Structural Complexity: Chiral Centers: Multiple stereochemical configurations. Functional Groups: Trifluoroethyl and morpholinopyridine moieties enhance metabolic stability.

- Therapeutic Use : Patented for kinase inhibition in autoimmune diseases [10].

TRPV1 Antagonists

- Example : (S)-N-(3-Isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide (GRC-6211).

- Key Differences : Incorporates a thiazole ring and isopropyl group.

- Activity : Potent TRPV1 antagonist with efficacy in bladder hyperactivity models [1].

EthR Inhibitors

- Example : N-(Furan-3-ylmethyl)pyrrolidine-1-carboxamide.

- Key Differences : Furan substituent enhances ethionamide-boosting effects in tuberculosis therapy [2].

Biological Activity

N-(3-nitrophenyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a carboxamide group, and a nitrophenyl substituent. The molecular formula is C₁₁H₁₂N₄O₃, with a molecular weight of approximately 236.24 g/mol. The presence of the nitrophenyl group is significant as it can influence the compound's reactivity and biological activity, making it a subject of interest in scientific research.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways, which can lead to therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that the compound could have anticancer potential by targeting specific cellular pathways involved in tumor growth and proliferation.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluating various pyrrolidine derivatives found that this compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . -

Anticancer Potential :

Research has indicated that compounds similar to this compound exhibit inhibitory effects on cancer cell lines. For instance, derivatives with similar structural features were shown to induce apoptosis in cancer cells by modulating key signaling pathways . -

Enzyme Interaction Studies :

Investigations into the mechanism of action revealed that the nitro group in the compound can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects . This highlights the importance of further studies to elucidate the specific enzymes targeted by this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(3-nitrophenyl)pyrrolidine-1-carboxamide that influence its experimental handling and solubility?

The compound has a molecular weight of 235.24 g/mol, a polar surface area (PSA) of 75.48 Ų (indicating moderate polarity), and a calculated logP of 2.0, suggesting moderate lipophilicity . Its boiling point (452.4±37.0 °C) and density (1.4±0.1 g/cm³) guide solvent selection (e.g., dimethylformamide or dichloromethane) and purification methods. The nitro group’s electron-withdrawing nature may reduce solubility in non-polar solvents, requiring optimization for biological assays .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

- NMR : 1H NMR identifies pyrrolidine protons (δ 1.8–3.5 ppm) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl). 13C NMR confirms the carboxamide carbonyl (δ ~165 ppm).

- IR : A strong C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 and ~1350 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution MS (m/z 235.0958 for [M+H]⁺) validates the molecular formula .

- X-ray Crystallography : If crystalline, SHELXL refinements provide bond lengths/angles and nitro group orientation .

Advanced Research Questions

Q. What synthetic routes are effective for preparing this compound, and how can reaction conditions be optimized?

- Step 1 : Pyrrolidine ring synthesis via cyclization of 1,4-diketones or γ-aminobutyric acid derivatives.

- Step 2 : Coupling with 3-nitroaniline using carbodiimide reagents (e.g., EDC/HCl) and a catalyst (e.g., HOBt) in anhydrous DMF at 0–5°C to suppress nitro group reduction.

- Optimization : Monitor by TLC (Rf ~0.5 in EtOAc/hexane). Purify via silica gel chromatography (gradient elution) to remove unreacted aniline .

Q. How do electronic effects of the 3-nitrophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The nitro group deactivates the phenyl ring, directing electrophilic substitution to the meta position. In nucleophilic acyl substitution, the carboxamide’s electron-deficient aryl group may reduce reactivity, requiring stronger bases (e.g., NaH) for alkylation. Computational studies (e.g., DFT) can quantify charge distribution .

Q. What computational approaches model the binding interactions of this compound with biological targets?

- Molecular Docking (AutoDock Vina) : Predict binding affinities to enzymes (e.g., kinases) by aligning the nitro group in hydrophobic pockets.

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.

- QSAR : Correlate nitro group’s Hammett σ constants with bioactivity data from analogs in .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings.

- X-ray Diffraction : Resolve stereochemical ambiguities (e.g., amide bond geometry) using SHELXL-refined structures .

- High-Resolution MS : Confirm molecular formula (C11H13N3O3) to rule out isobaric impurities .

Q. What strategies mitigate by-product formation during synthesis?

- Stoichiometry : Use 1.2 equivalents of 3-nitroaniline to drive coupling completion.

- Temperature Control : Maintain <5°C during carbodiimide activation to prevent nitro group side reactions.

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from diastereomers or oligomers .

Q. How does the nitro group’s redox activity affect metabolic stability in biological systems?

The nitro group may undergo hepatic reduction to an amine (via cytochrome P450), forming reactive intermediates. Assess metabolic stability using:

- In Vitro Assays : Incubate with liver microsomes and quantify metabolites via LC-MS.

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to monitor oxidative stress in cell lines .

Q. Which crystallization techniques yield high-quality single crystals for X-ray studies?

- Slow Evaporation : Dissolve in DMSO/EtOH (1:3) and evaporate at 4°C.

- Diffraction Parameters : Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL with twin detection for high-Z′ structures .

Q. How does the pyrrolidine ring’s conformation influence the compound’s biological activity?

Properties

IUPAC Name |

N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(13-6-1-2-7-13)12-9-4-3-5-10(8-9)14(16)17/h3-5,8H,1-2,6-7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWQPBHGXPDITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325612 | |

| Record name | N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35799-28-1 | |

| Record name | NSC512796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.